tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Physical characterization Stereochemistry Pharmaceutical intermediate procurement

tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS 186508-95-2) is a chiral 1,3-dioxane derivative with the molecular formula C14H23NO4 and molecular weight 269.34 g/mol. It is the (4S,6R)-stereoisomer of the atorvastatin acetonide tert-butyl ester side chain—the C-4 epimer of the industrially critical intermediate ATS-8 [(4R,6R)-isomer, CAS 125971-94-0].

Molecular Formula C14H23NO4
Molecular Weight 269.34
CAS No. 186508-95-2
Cat. No. B601591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
CAS186508-95-2
Synonyms(4S,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester;  (4S,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester;  (4S-trans)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Este
Molecular FormulaC14H23NO4
Molecular Weight269.34
Structural Identifiers
SMILESCC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C
InChIInChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceClear Colorless to Yellow Oil

tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS 186508-95-2): Sourcing Guide for the Atorvastatin Acetonide Side Chain (4S,6R)-Epimer Reference Standard


tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS 186508-95-2) is a chiral 1,3-dioxane derivative with the molecular formula C14H23NO4 and molecular weight 269.34 g/mol [1]. It is the (4S,6R)-stereoisomer of the atorvastatin acetonide tert-butyl ester side chain—the C-4 epimer of the industrially critical intermediate ATS-8 [(4R,6R)-isomer, CAS 125971-94-0] [2]. Physically, the compound is a colourless to pale yellow oil, in contrast to ATS-8 which is a white crystalline solid (mp 65–69 °C) [1]. It is catalogued under multiple impurity designations including Atorvastatin Impurity 14, Impurity 93, Impurity AT10, and Atorvastatin Calcium Impurity 41, and is supplied as a certified reference standard under ISO 17034 for analytical method development, method validation (AMV), and quality control (QC) in ANDA filings and commercial atorvastatin production [2].

Why the (4S,6R)-Epimer Cannot Be Interchanged with ATS-8 or Other Atorvastatin Side Chain Stereoisomers in Regulated Pharmaceutical Workflows


The atorvastatin acetonide tert-butyl ester side chain contains two stereogenic centers within the 1,3-dioxane ring, giving rise to four possible diastereomers: (4R,6R) [ATS-8, CAS 125971-94-0], (4S,6S) [CAS 196085-85-5], (4R,6S) [CAS 196085-84-4], and the target (4S,6R)-isomer [CAS 186508-95-2] [1]. In the convergent synthesis of atorvastatin calcium, only the (4R,6R)-ATS-8 diastereomer yields the correct (3R,5R)-stereochemistry at the diol moiety of the final API; any other stereoisomer generates an incorrect configuration that fails to meet pharmacopeial identity specifications [2]. The (4S,6R)-epimer differs from ATS-8 by inversion at a single chiral center (C-4), resulting in profoundly different bulk physical properties—it is a colourless oil whereas ATS-8 is a crystalline solid (mp 65–69 °C, [α]20/D −1°) [3]. Consequently, these stereoisomers cannot be substituted for one another in any GMP synthesis, analytical method validation, or regulatory submission context. The (4S,6R)-isomer serves a distinct and non-interchangeable role as a characterized impurity reference marker for HPLC system suitability, diastereomer resolution verification, and ANDA impurity profiling [1].

Quantitative Differentiation Evidence: tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS 186508-95-2) vs. ATS-8 and In-Class Stereoisomers


Physical Form Divergence: Colourless Oil (4S,6R-Epimer) vs. Crystalline Solid mp 65–69 °C (ATS-8, 4R,6R)

The (4S,6R)-epimer (CAS 186508-95-2) is consistently described across multiple authoritative sources as a Colourless Oil or Clear Colorless to Yellow Oil with no measurable melting point, whereas the (4R,6R)-ATS-8 (CAS 125971-94-0) is a white to off-white crystalline solid with a reported melting point of 65–69 °C (lit.) and specific optical rotation [α]20/D −1° [1]. This physical form divergence—liquid vs. crystalline solid—arises solely from the inversion of configuration at the C-4 chiral center and constitutes a binary, visually confirmable differentiation parameter. The oil form of the (4S,6R)-epimer also necessitates different handling, storage (room temperature, protected from light), and formulation protocols compared to the solid ATS-8, which can be weighed and dispensed as a powder [1][2].

Physical characterization Stereochemistry Pharmaceutical intermediate procurement

Synthetic Yield Benchmark: (4S,6R)-Epimer Synthesized at 50.2% Literature Yield / 57.5% Laboratory Yield as a Quality Control Probe

In the Chinese thesis 'Synthesis of the Lipid-Lowering Drug Atorvastatin Calcium' (CDMD-85901-2005125619), the (4S,6R)-epimer—the C-4 epimer of ATS-8—was separately synthesized for quality control purposes. The reported literature yield for this epimer was 50.2%, which was improved to a laboratory yield of 57.5% under optimized conditions [1]. Critically, after recrystallization, HPLC-MS analysis confirmed that no chiral isomer was detectable in the final product, demonstrating that the (4S,6R)-epimer can be obtained with high optical purity suitable for use as an analytical reference standard [1]. While a direct head-to-head yield comparison with ATS-8 synthesis in the same study is not available, the 50.2%–57.5% yield range provides a quantitative procurement benchmark: users sourcing this epimer as a reference standard should expect synthetic accessibility consistent with multi-gram to kilogram scale production, as corroborated by commercial suppliers offering bulk quantities .

Process chemistry Stereoselective synthesis Atorvastatin intermediate

Purity Tiering: Reference Standard Grade (≥99%) vs. Routine Synthetic Grade (97%) for the (4S,6R)-Epimer

The (4S,6R)-epimer is commercially available in two distinct purity tiers that directly impact procurement decisions. Standard synthetic grade is offered at 97% purity (by HPLC, NMR, GC) by suppliers such as Bidepharm , while reference standard grade certified under ISO 17034 is supplied at ≥99% purity (e.g., CATO Research Chemicals, Medlife) with full Certificate of Analysis including HPLC, H-NMR, MS, and optionally C-NMR, TGA, QNMR, IR, and UV . In comparison, the desired intermediate ATS-8 (4R,6R) is typically specified at ≥98.5% minimum purity for industrial use . The ≤3% impurity burden in the 97%-grade (4S,6R)-epimer may contain residual stereoisomers or process-related impurities that compromise its utility as a system suitability marker in ANDA analytical methods; only the ≥99% reference grade provides the requisite purity for regulatory submissions where the (4S,6R)-epimer serves as the diastereomer resolution verification standard .

Reference standard Purity specification Quality control ANDA

Chiral Chromatographic Resolution: HPLC Baseline Separation (Rs = 1.2) and SFC Resolution (Rs = 4.6) Between Atorvastatin Stereoisomers

A validated chiral HPLC method using a Chiralcel OD-RH column with n-hexane/2-propanol (95:5 v/v) as mobile phase at 1 mL/min flow rate and 260 nm detection achieved resolution Rs = 1.2 between two atorvastatin diastereomer peaks with retention times of 3.23 and 3.85 min (capacity factors k′1 = 3.50, k′2 = 4.37; selectivity α = 1.24) [1]. In a separate study employing supercritical fluid chromatography (SFC) on an ACQUITY UPC2 Trefoil CEL2 column (3.0 mm × 150 mm, 2.5 μm) with supercritical CO2/methanol containing 0.1% TFA (78:22, v/v) at 1.5 mL/min, 45 °C, and 244 nm detection, atorvastatin calcium and its enantiomer impurity were resolved with Rs = 4.6 within 4 minutes, with LOD of 3 ng and LOQ of 8 ng for the enantiomer impurity [2]. While these studies do not individually identify the (4S,6R)-epimer as the specific resolved peak, the established chromatographic frameworks—particularly the SFC method with Rs = 4.6—demonstrate that stereoisomer impurities of the atorvastatin side chain can be robustly separated and quantified, making the (4S,6R)-epimer a critical system suitability marker for verifying diastereomer resolution capability in ANDA method validation [1][2].

Chiral HPLC SFC Diastereomer separation Method validation

Pharmacopeial Impurity Control Framework: Individual Unknown Impurity ≤0.10% and Total Impurities ≤1.0% in Atorvastatin Calcium

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for atorvastatin calcium impose stringent impurity limits: individual specified impurities are controlled at ≤0.2%–0.3% (depending on the impurity), while any other individual unknown impurity is limited to not more than 0.10%, and total impurities must not exceed 1.0% . In commercial atorvastatin calcium batches, diastereomer impurity levels have been reported in the range of 0.072%–0.097% by validated HPLC methods [1]. The (4S,6R)-epimer (CAS 186508-95-2), as a known stereoisomer-related impurity of the atorvastatin side chain, falls within the scope of these pharmacopeial controls. Its availability as a characterized reference standard (≥99% purity, ISO 17034) enables ANDA applicants to demonstrate that their analytical methods can detect and quantify this specific diastereomer at or below the 0.10% threshold, satisfying ICH Q3A/Q3B requirements for impurity profiling in new drug substance and product specifications [2].

Pharmacopeia Impurity specification USP EP ANDA

High-Value Procurement and Application Scenarios for tert-Butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS 186508-95-2)


ANDA Analytical Method Validation: Diastereomer Resolution System Suitability Marker

In ANDA filings for generic atorvastatin calcium, the (4S,6R)-epimer (CAS 186508-95-2, ≥99% reference grade, ISO 17034 certified) is employed as the primary diastereomer resolution verification standard in HPLC and SFC impurity methods. As established by the chiral screening study achieving Rs = 1.2 on Chiralcel OD-RH and the SFC method achieving Rs = 4.6, laboratories must demonstrate baseline or near-baseline resolution between atorvastatin and its stereoisomer impurities [1][2]. The (4S,6R)-epimer, being the C-4 epimer of ATS-8, elutes at a distinct retention time from the desired (3R,5R)-atorvastatin and serves as the critical system suitability marker confirming that the analytical column and mobile phase can discriminate between diastereomers. Its physical form as a colourless oil necessitates precise volumetric or gravimetric handling for standard solution preparation, and its ≥99% purity ensures that co-eluting impurities do not confound peak identification .

Quality Control Release Testing: Process-Related Impurity Quantitation in Atorvastatin Calcium API

During commercial production of atorvastatin calcium, the (4S,6R)-epimer may arise as a process-related impurity from incomplete stereochemical control during the side chain synthesis or from epimerization during downstream processing. QC laboratories procure the (4S,6R)-epimer as a characterized reference standard to spike into API test solutions at the ≤0.10% individual unknown impurity threshold specified by USP/EP monographs, verifying method sensitivity and linearity at the reporting limit [3]. The 97% synthetic grade is typically insufficient for this application due to the ≤3% impurity burden that may include other stereoisomers; only the ≥99% reference grade ensures that the peak attributed to the (4S,6R)-epimer in the impurity profile is unambiguously identified and accurately quantified .

Synthetic Process Development: Stereochemical Fidelity Probe for Atorvastatin Side Chain Optimization

Process chemistry teams developing novel or improved atorvastatin side chain syntheses use the (4S,6R)-epimer as a stereochemical fidelity probe. The documented synthetic yield of 50.2%–57.5% for the epimer, achieved via cyanide substitution and stereoselective reduction with LDA and methoxydiethylborane, provides a quantitative benchmark for assessing whether a new synthetic route inadvertently generates the undesired (4S,6R)-configuration [4]. By spiking authentic (4S,6R)-epimer reference standard into reaction monitoring samples, process chemists can calibrate chiral HPLC methods to detect epimer formation at levels as low as 0.10% early in development, enabling timely route modification before scale-up. The oil physical form of the epimer also facilitates direct GC or HPLC injection without dissolution artifacts, simplifying in-process control workflows .

Pharmacopeial Reference Standard Cross-Validation and Traceability

For laboratories seeking to establish traceability of in-house impurity reference standards against USP or EP pharmacopeial standards, the (4S,6R)-epimer (CAS 186508-95-2) can be procured with optional pharmacopeial traceability documentation as confirmed by ChemWhat's regulatory guideline-compliant characterization data package [5]. This enables laboratories to cross-validate their working standards against a commercially available, independently characterized batch, satisfying ICH Q7 GMP requirements for reference standard qualification. The compound's MDL number (MFCD16293804) and PubChem CID (46781086) provide additional orthogonal identifiers that facilitate unambiguous compound registration in electronic laboratory notebooks and regulatory submission documents .

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